Product packaging for 3-Bromo-2,6-difluorophenylacetylene(Cat. No.:)

3-Bromo-2,6-difluorophenylacetylene

Cat. No.: B12844453
M. Wt: 217.01 g/mol
InChI Key: MCDFVPTYEWMBMB-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorophenylacetylene (CAS 1694989-81-5) is a halogenated aromatic alkyne that serves as a versatile intermediate in advanced organic synthesis and chemical biology. With a molecular formula of C 8 H 3 BrF 2 and a molecular weight of 217.01 g/mol, this compound combines an acetylene terminus with an ortho-halogenated aromatic ring, making it a valuable building block for constructing complex molecular architectures . Its primary research value lies in the synthesis of visible-light-responsive molecular tools. Specifically, this compound has been identified as a key precursor for the para-functionalization of tetra-ortho-fluoroazobenzenes, a leading class of photochromic molecules . These fluorinated azobenzenes are pivotal for creating photopharmacological agents and probes that can be controlled with non-invasive, biocompatible visible light, thereby avoiding the cell damage associated with UV light . The bromine and fluorine substituents on the phenyl ring are critical for tuning the electronic properties of the final azobenzene, contributing to a large separation of the n-π* absorption bands of the trans and cis isomers, which enables efficient photoswitching . The alkyne handle allows for further diversification via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its attachment to biomolecules and other functional units . This product is intended for research applications as a synthetic building block in the development of photoresponsive systems, including those for studying biological processes. It is offered For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrF2 B12844453 3-Bromo-2,6-difluorophenylacetylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrF2

Molecular Weight

217.01 g/mol

IUPAC Name

1-bromo-3-ethynyl-2,4-difluorobenzene

InChI

InChI=1S/C8H3BrF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H

InChI Key

MCDFVPTYEWMBMB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1F)Br)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2,6 Difluorophenylacetylene

Retrosynthetic Analysis and Identification of Key Precursors to 3-Bromo-2,6-difluorophenylacetylene

A logical retrosynthetic analysis of this compound suggests two primary bond disconnections: the C-Br bond and the C-C triple bond. This leads to two main synthetic strategies.

Strategy A: Late-stage Bromination

This approach involves the synthesis of 2,6-difluorophenylacetylene as a key intermediate, followed by a regioselective bromination. The retrosynthetic pathway is as follows:

Target: this compound

Disconnection (C-Br): 2,6-difluorophenylacetylene + Brominating agent

Disconnection (C≡C-H): 1,3-difluorobenzene (B1663923) derivative + Acetylene (B1199291) equivalent

Strategy B: Early-stage Bromination and Late-stage Alkynylation

In this strategy, the bromo and difluoro substituents are incorporated first, followed by the introduction of the acetylene group, typically via a cross-coupling reaction.

Target: this compound

Disconnection (C-C≡): 1-Bromo-2,4-difluoro-3-halobenzene (or triflate) + Acetylene equivalent

Precursor Synthesis: Starting from a suitable difluorinated benzene (B151609) derivative.

A key precursor for this route is a 1,3-difluorobenzene derivative appropriately substituted for the introduction of the bromine and acetylene moieties. A plausible starting material is 1,3-difluorobenzene, which can undergo regioselective functionalization.

Direct Halogenation and Fluorination Strategies on Arylacetylene Scaffolds

Direct halogenation of an existing arylacetylene scaffold, such as 2,6-difluorophenylacetylene, is a potential route. However, the directing effects of the fluorine and acetylene groups must be carefully managed to achieve the desired 3-bromo isomer. The fluorine atoms are ortho, para-directing, while the acetylene group is deactivating and meta-directing. Electrophilic bromination would likely lead to a mixture of products, with the position between the two fluorine atoms being sterically hindered.

Fluorination strategies on a bromo-phenylacetylene precursor are generally less common and often require harsh conditions or specialized reagents. Recent advances in transition-metal-catalyzed fluorination could offer potential pathways, but their application to this specific substrate would require empirical investigation. researchgate.net

Alkynylation Protocols for the Synthesis of this compound

The Sonogashira coupling reaction is the most prominent and versatile method for the formation of the aryl-alkyne bond. wikipedia.orglibretexts.orgorganic-chemistry.orgsci-hub.se This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. libretexts.org

For the synthesis of this compound, a suitable precursor would be a 1-bromo-2,4-difluoro-3-X-benzene, where X is a leaving group amenable to Sonogashira coupling (e.g., another halogen or a triflate). The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFHigh libretexts.org
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneHigh wikipedia.org
Aryl BromidesTerminal AlkynesNHC-Palladium Complex / CuIPyrrolidinePyrrolidineGood libretexts.org

This table presents generalized conditions and yields may vary based on specific substrates and reaction parameters.

Convergent and Linear Synthesis Routes to this compound

Both convergent and linear synthetic strategies can be devised for the target molecule.

Convergent Synthesis: A convergent strategy involves the separate synthesis of two key fragments that are then coupled together. libretexts.org For instance, 2,6-difluorophenyl boronic acid could be synthesized and coupled with a bromo-ethynyl fragment. A more likely convergent route involves the preparation of a 1-bromo-2,4-difluoro-3-iodobenzene (B1523811) precursor, which is then coupled with a suitable acetylene source in a Sonogashira reaction. This approach can be more efficient as it allows for the parallel synthesis of advanced intermediates.

Regioselective and Stereoselective Considerations in the Preparation of this compound

The key challenge in synthesizing this compound is achieving the correct regiochemistry. The fluorine atoms at positions 2 and 6 direct electrophilic substitution to the 4-position and to a lesser extent, the 3- and 5-positions.

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity. epfl.chnih.govwikipedia.orgias.ac.in In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. For a 1,3-difluorobenzene system, lithiation is known to occur selectively at the 2-position, between the two fluorine atoms. However, to achieve substitution at the 3-position, a different strategy is required.

One plausible approach involves the ortho-lithiation of a 1,3-difluorobenzene derivative where a directing group is already present at the 1-position. Subsequent reaction with an electrophilic bromine source would install the bromine atom at the desired location. Alternatively, starting with a pre-functionalized precursor like 3,5-difluoroaniline (B1215098) allows for the introduction of various groups through diazotization and subsequent substitution reactions. Halogenation of 3,5-difluoro-4-iodoaniline (B74690) has been shown to proceed with good regioselectivity. vanderbilt.edu

Stereoselectivity is not a factor in the synthesis of the final achiral target molecule.

Innovative and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. For the synthesis of this compound, several innovative and sustainable approaches can be considered.

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents in key steps like the Sonogashira coupling can significantly reduce the environmental impact. researchgate.netresearchgate.net

Catalyst Development: The development of highly active and recyclable catalysts, such as palladium nanoparticles on solid supports or ligand-free systems, can minimize metal contamination in the final product and reduce waste. wikipedia.orgresearchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis.

Photochemical Methods: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for various organic transformations, including cross-coupling reactions, and could offer a milder alternative to traditional thermal methods. vanderbilt.edu

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,6 Difluorophenylacetylene

Electrophilic and Nucleophilic Aromatic Substitution Processes on the Difluorophenyl Moiety of 3-Bromo-2,6-difluorophenylacetylene

The substitution reactions on the aromatic core of this compound are heavily influenced by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring in this compound is significantly deactivated towards electrophilic attack. This is due to the potent, electron-withdrawing inductive effects of the two fluorine atoms, the bromine atom, and the ethynyl (B1212043) group. wvu.eduuomustansiriyah.edu.iq Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and increasing the rate of reaction, while deactivating groups decrease this reactivity. libretexts.orgmasterorganicchemistry.com Halogens, while possessing lone pairs capable of resonance donation, are net deactivating because their inductive effect outweighs the resonance effect. libretexts.org

The directing effect of the existing substituents determines the position of any potential substitution. Halogens are ortho- and para-directing. libretexts.org In this molecule, the positions ortho to the bromine are occupied by fluorine atoms, and the para position is occupied by the acetylene (B1199291) group. The fluorine atoms direct incoming electrophiles to their para position (C4), and the meta-directing ethynyl group also directs to C4. Therefore, any successful electrophilic substitution, though anticipated to be very slow and require harsh reaction conditions, would be expected to occur at the C4 position. The initial step of an EAS reaction involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion, which is the slow, rate-determining step. uomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the fluorine substituents renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. pressbooks.pubmasterorganicchemistry.com In polyfluorinated aromatic compounds, fluorine atoms can act as effective leaving groups, often being displaced in preference to other halogens like bromine. nih.gov

For this compound, a potent nucleophile could potentially attack the ring and displace one of the fluorine atoms at the C2 or C6 positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a carbanionic intermediate, followed by the elimination of the leaving group (in this case, a fluoride (B91410) ion) to restore aromaticity. pressbooks.pubmasterorganicchemistry.com The presence of multiple electron-withdrawing groups, as seen in this molecule, generally lowers the energy barrier for such transformations. pressbooks.pub For instance, related compounds like 2,3,4-trifluoronitrobenzene are known to undergo nucleophilic substitution where a fluorine atom is displaced. google.com

Transformations Involving the Terminal Alkyne Functionality of this compound

The terminal alkyne is a versatile functional group capable of undergoing a wide array of transformations, primarily additions and cycloadditions.

The carbon-carbon triple bond in this compound can participate as a 2π-electron component in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. nih.govmdpi.com While anthracenes typically react at their central ring, specific substitution patterns can direct the cycloaddition to terminal rings. researchgate.net The stereochemistry of these reactions can be influenced by the fluorine substituents on the dienophile. rsc.org The electron-withdrawing character of the 3-bromo-2,6-difluorophenyl group would likely enhance the reactivity of the alkyne as a dienophile. Intramolecular Diels-Alder reactions are also a powerful tool for constructing complex polycyclic systems. nih.gov

[3+2] Cycloaddition (Huisgen Cycloaddition): Terminal alkynes are common substrates for [3+2] cycloadditions with 1,3-dipoles such as azides, nitrones, or nitrile N-oxides to form five-membered heterocycles like triazoles and isoxazoles. sci-rad.comrsc.org These reactions are a cornerstone of click chemistry and offer a highly efficient route to complex heterocyclic structures.

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals, involves the combination of three alkyne units (or two alkynes and an alkene) to form a benzene ring. This provides a powerful method for the synthesis of highly substituted aromatic compounds.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond, and they are fundamental transformations for terminal alkynes. These reactions include:

Hydroboration: Addition of a boron-hydride (e.g., borane (B79455) or catecholborane) across the alkyne, typically leading to vinylboranes which are valuable synthetic intermediates, for example in Suzuki-Miyaura couplings.

Hydrosilylation: Addition of a silicon-hydride across the triple bond, catalyzed by transition metals, to yield vinylsilanes.

Hydrostannylation: The addition of an organotin hydride (e.g., tributyltin hydride) to form vinylstannanes, which are key precursors for Stille cross-coupling reactions.

While specific literature for these reactions on this compound is not prominent, these are standard transformations expected for a terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position of this compound

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The this compound molecule is a prime substrate for this reaction, where its C-Br bond can couple with a variety of other terminal alkynes. organic-chemistry.org This would lead to the formation of unsymmetrical 1,2-bis(aryl)acetylenes.

A key consideration is the presence of both the aryl bromide and a terminal alkyne within the same molecule, which opens the possibility of self-coupling or polymerization under Sonogashira conditions. To achieve selective cross-coupling with an external alkyne, it may be necessary to first protect the terminal alkyne of the starting material, for example, as a trimethylsilyl (B98337) (TMS) derivative. The TMS group can be readily removed after the coupling reaction. youtube.com Copper-free Sonogashira variants have also been developed to circumvent issues like alkyne homocoupling. nih.gov

Reaction Coupling Partner Typical Catalyst System Product Type
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄ / CuI / Amine BaseDiarylacetylene

Table 1: Overview of the Sonogashira Coupling Reaction.

The aryl bromide moiety readily participates in several other key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. Numerous studies have demonstrated the efficacy of Suzuki-Miyaura couplings on fluorinated aryl bromides, including difluorobromo- and tetrafluorobromo-benzenes, to produce fluorinated biaryl compounds. mdpi.comresearchgate.net This suggests that this compound would be an excellent substrate for these transformations.

Substrate Example Catalyst Base Solvent Yield Reference
1-Bromo-2,4-difluorobenzenePd(OAc)₂ / Buchwald ligandCs₂CO₃Toluene/H₂OHigh mdpi.com
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (het.)K₂CO₃Dioxane/H₂O>95% mdpi.com
Various Bromo-fluoroarenesPd(PPh₃)₄Na₂CO₃DME/H₂OGood to Excellent researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-fluoroarenes.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new substituted alkene. semanticscholar.org This reaction is highly regioselective, typically occurring at the less substituted carbon of the alkene double bond due to steric factors. semanticscholar.org It is a reliable method for the vinylation of aryl halides.

Stille Coupling: This reaction couples the aryl bromide with an organostannane (organotin) reagent. fluorine1.runih.gov The Stille reaction is known for its tolerance of a wide variety of functional groups. Its application to polyfluoroaryl halides has been documented, making it a viable route for the functionalization of this compound. fluorine1.ru

Reaction Coupling Partner Typical Catalyst Product Type
Suzuki-MiyauraBoronic Acid/EsterPd(OAc)₂, Pd(PPh₃)₄Biaryl
HeckAlkenePd(OAc)₂, PdCl₂Aryl-substituted alkene
StilleOrganostannanePd(PPh₃)₄, Pd₂(dba)₃Biaryl

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Derivatization Strategies and Exploration of Analogues of 3 Bromo 2,6 Difluorophenylacetylene

Synthesis of Related Halogenated and Fluorinated Phenylacetylene (B144264) Derivatives

The synthesis of analogues of 3-bromo-2,6-difluorophenylacetylene often involves the introduction of the acetylene (B1199291) group onto a pre-functionalized aromatic ring, commonly via Sonogashira coupling. organic-chemistry.orgsci-hub.se This powerful palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgsci-hub.se

For instance, the synthesis of 2,6-difluorophenylethynyl-substituted heterocycles is achieved by the Sonogashira coupling of 2,6-difluorophenylacetylene with various iodo-substituted heterocycles. nih.gov Similarly, a range of fluorinated phenylacetylenes can be prepared and subsequently used in further reactions. The synthesis of a fluorophore with 48 peripheral fluorine atoms utilized a Sonogashira coupling between a fluorinated phenylacetylene and 1,2,4,5-tetraiodobenzene, demonstrating the robustness of this method for constructing complex fluorinated architectures. nih.govacs.org

Alternative strategies include the derivatization of existing phenylacetylene cores. For example, difluoromethyl-substituted alkynes can be prepared from parent phenylacetylene derivatives using fluoroform as a source of difluorocarbene under basic conditions. rsc.org The synthesis of alkyl-deuterated 4-[(2,6-difluorophenyl)ethynyl]biphenyls involves a multi-step sequence starting from 1,3-difluorobenzene (B1663923), proceeding through ortho-directed metalation, iodination, and finally a Sonogashira coupling to construct the target tolane structure. mdpi.com

The following table summarizes synthetic approaches to related phenylacetylene derivatives:

Starting Material(s)Key ReactionProduct Type
Iodo-substituted heterocycle, 2,6-DifluorophenylacetyleneSonogashira Coupling2,6-Difluorophenylethynyl-substituted heterocycle nih.gov
Fluorinated phenylacetylene, 1,2,4,5-TetraiodobenzeneSonogashira CouplingHighly fluorinated fluorophore nih.govacs.org
Phenylacetylene derivative, FluoroformDifluorocarbene insertionDifluoromethyl-substituted phenylacetylene rsc.org
1,3-Difluorobenzene, 4-BromobiphenylOrtho-metalation, Iodination, Sonogashira CouplingAlkyl-deuterated 4-[(2,6-difluorophenyl)ethynyl]biphenyl mdpi.com

Functional Group Interconversions on the Aromatic Ring of this compound

Functional group interconversions on the aromatic ring, while preserving the bromo and acetylene moieties, allow for the creation of a diverse library of analogues. These transformations often begin with a precursor where the acetylene is protected or introduced at a later stage. Starting materials like 3-bromo-2,6-difluoroaniline (B1288759) and 3-bromo-2-fluoronitrobenzene (B1519329) serve as key intermediates. google.com

For example, a nitro group can be reduced to an amine, which can then undergo a variety of reactions such as diazotization followed by substitution (Sandmeyer reaction) to introduce chloro, cyano, or hydroxyl groups. An amino group can also be converted into an amide or participate in the construction of heterocyclic rings fused to the phenyl core. A patent describes a method for preparing 3-bromo-2-fluoronitrobenzene starting from o-bromoaniline, involving acetylation, nitration, hydrolysis, and a final diazotization-fluorination sequence. google.com Such multi-step sequences provide access to a wide range of substitution patterns on the fluorinated ring.

The table below illustrates potential functional group interconversions starting from a common precursor.

Starting Functional GroupReagent(s)Resulting Functional Group
Nitro (-NO₂)H₂, Pd/C or SnCl₂, HClAmino (-NH₂)
Amino (-NH₂)1. NaNO₂, H⁺; 2. CuX (X=Cl, Br, CN)Halo, Cyano (-X)
Amino (-NH₂)Acyl Chloride or AnhydrideAmide (-NHCOR)
Bromo (-Br)Arylboronic acid, Pd catalystAryl (-Ar) researchgate.net

Selective Manipulations of the Bromo Substituent in this compound

The bromine atom in this compound is a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.gr Transition metal-catalyzed reactions are the cornerstone of these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-compound with an organoboron reagent, typically a boronic acid or ester. researchgate.net This allows for the introduction of various aryl or vinyl substituents at the 3-position. For example, the Suzuki coupling of aryl chlorides or triflates with arylboronic acids is a well-established method for creating biaryl structures. researchgate.net While direct examples with this compound are specific to proprietary research, the methodology is broadly applicable to aryl bromides. researchgate.nettorontomu.ca A nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids demonstrates that C-F bonds can also be activated, though C-Br bonds are generally more reactive, allowing for selective transformations. beilstein-journals.org

Sonogashira Coupling: While often used to introduce the alkyne, the Sonogashira reaction can also be employed to couple the bromo-substituent with another terminal alkyne, leading to the formation of a di-alkynyl arene scaffold. The reaction is typically catalyzed by a combination of palladium and copper(I) salts. sci-hub.sersc.org This approach is highly effective for coupling aryl halides with terminal alkynes under mild conditions. organic-chemistry.org

Other Coupling Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, converting the bromo-substituent into an amino group, which can be further functionalized.

Ullmann Condensation: Copper-catalyzed Ullmann-type couplings can be used to form C-O, C-N, and C-S bonds, for example, in the synthesis of ferrocenyl aryl ethers from bromo-ferrocenes. torontomu.ca

Hiyama Coupling: This involves the coupling of aryl halides with organosilanes. Copper-catalyzed arylation of bromo-difluoro-acetamides with aryl trialkoxysilanes has been reported, showcasing a related transformation. mdpi.com

The following table summarizes key cross-coupling reactions for the bromo-substituent:

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(OAc)₂/RuPhos) C-C
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst organic-chemistry.orgsci-hub.seC-C (sp)
Buchwald-Hartwig AminationAminePd catalystC-N
Hiyama CouplingOrganosilanePd or Cu catalyst mdpi.comC-C
Ullmann CondensationAlcohol, AmineCu catalyst torontomu.caC-O, C-N

Transformations of the Acetylene Moiety to Access Diverse Molecular Scaffolds

The terminal alkyne of this compound is a gateway to a vast number of molecular structures through various addition and cyclization reactions.

Cycloaddition Reactions:

[3+2] Cycloaddition (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins the terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole ring. rsc.org This reaction is exceptionally robust and tolerant of many functional groups. Stepwise, zwitterionic mechanisms have also been proposed for certain [3+2] cycloadditions, particularly with electron-deficient alkynes. mdpi.com

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form α,β-cyclopentenones. Studies on fluorinated enynes have shown that the reaction proceeds in moderate to high yields. beilstein-journals.org

Addition Reactions:

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, yields a ketone (via an enol intermediate).

Hydrohalogenation/Halogenation: The addition of HX or X₂ (where X is a halogen) can lead to vinyl halides or tetrahaloalkanes, respectively.

Hydrobromodifluoromethylation: A visible light-induced selective hydrobromodifluoromethylation of alkenes using CF₂Br₂ has been developed, and similar radical additions to alkynes are plausible, offering a route to install bromodifluoromethyl groups. rsc.org

Alkylmonofluoroalkylation: A copper-catalyzed three-component reaction of terminal alkynes, α-chloroacetamides, and dialkyl 2-fluoromalonate allows for the construction of (E)-β-monofluoroalkyl-β,γ-unsaturated amides containing quaternary C-F centers. rsc.org

Other Transformations:

Complexation and Intermolecular Interactions: The alkyne can act as a ligand for transition metals. Furthermore, the acetylenic C-H bond can participate in hydrogen bonding. Studies on complexes of 2,6-difluorophenylacetylene with amines have shown the coexistence of C-H···N and lone-pair···π interactions. arxiv.orgacs.org

Friedel-Crafts Type Reactions: In the presence of a strong acid mediator like hexafluoroisopropanol (HFIP), alkynes can react with arenes and an electrophilic trifluoromethylthiolating reagent in a three-component Friedel-Crafts approach to form alkenyl trifluoromethyl sulfides. nih.gov

A summary of representative transformations of the acetylene group is provided below.

Reaction TypeReagentsResulting Scaffold
[3+2] Azide-Alkyne CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-Triazole rsc.org
Pauson-Khand ReactionAlkene, CO, Co₂(CO)₈Cyclopentenone beilstein-journals.org
1,1-Alkylmonofluoroalkylationα-chloroacetamide, dialkyl 2-fluoromalonate, Cu catalystβ-monofluoroalkyl-β,γ-unsaturated amide rsc.org
DifluoromethylationFluoroform, baseDifluoromethyl alkyne acs.org
HydrogenationH₂, Pd/CAlkane or Alkene
Three-Component Friedel-CraftsArene, (PhSO₂)₂NSCF₃, HFIPAlkenyl trifluoromethyl sulfide (B99878) nih.gov

Applications of 3 Bromo 2,6 Difluorophenylacetylene in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Polyaromatic Systems

3-Bromo-2,6-difluorophenylacetylene is a key trifunctional building block in the construction of complex polyaromatic systems. Its utility stems from the presence of three distinct reactive sites: a terminal alkyne, a bromo substituent, and a difluorinated phenyl ring. These features allow for a variety of coupling reactions, enabling the synthesis of intricate molecular architectures with tailored electronic and photophysical properties. The strategic placement of the fluorine atoms ortho to the bromine and the acetylene (B1199291) group exerts significant electronic and steric influence, which can be exploited to control reaction selectivity and the final conformation of the target molecules.

Precursor for Advanced Molecular Architectures in Chemical Biology Research

In the field of chemical biology, precisely engineered molecular scaffolds are essential for probing and manipulating biological systems. This compound serves as a valuable precursor for such molecules. The alkyne group is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the phenylacetylene (B144264) unit to biomolecules or other molecular probes. rsc.org The bromo- and fluoro-substituents offer opportunities for further functionalization or can be used to tune the lipophilicity and metabolic stability of the final compound, which are critical parameters for in vivo applications.

The difluorinated phenyl ring can also participate in non-covalent interactions, such as halogen bonding and π-stacking, which can influence molecular recognition and self-assembly processes. researchgate.net This makes it a valuable component in the design of supramolecular structures and probes for studying biological interactions.

Components for the Development of Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are a class of materials with alternating single and multiple bonds that exhibit interesting electronic and optical properties, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgnih.gov this compound is an attractive building block for these materials for several reasons.

The terminal alkyne can undergo polymerization reactions, such as those catalyzed by transition metals like rhodium or palladium, to form poly(phenylacetylene) derivatives. kyoto-u.ac.jp The bromo-substituent provides a handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the incorporation of this unit into the backbone of a variety of conjugated polymers. bohrium.com

The presence of the two fluorine atoms on the phenyl ring has a profound impact on the properties of the resulting polymers. Fluorination generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can improve its stability and charge-transport characteristics. Furthermore, the fluorine atoms can promote intermolecular and intramolecular interactions that influence the packing and morphology of the polymer films, which are crucial for device performance. bohrium.comnih.gov

Below is a table summarizing the potential applications of polymers derived from this compound:

Application AreaPotential Advantage of Incorporating this compound
Organic Light-Emitting Diodes (OLEDs)Enhanced electron injection/transport, improved color purity and stability.
Organic Solar Cells (OSCs)Tunable energy levels for better matching with donor/acceptor materials, improved open-circuit voltage.
Organic Field-Effect Transistors (OFETs)Increased charge carrier mobility, enhanced environmental stability.

Role in the Synthetic Routes to Novel Heterocyclic Compounds

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings and are of great importance in medicinal chemistry and materials science. this compound is a versatile starting material for the synthesis of a wide range of novel heterocyclic systems.

The terminal alkyne is a key functional group for various cyclization reactions. For instance, it can undergo [3+2] cycloadditions with azides to form triazoles, or with nitrile oxides to yield isoxazoles. It can also participate in transition-metal-catalyzed annulation reactions to construct more complex fused heterocyclic systems.

The bromo-substituent can be used to direct the regioselectivity of these cyclizations or can be a site for subsequent intramolecular or intermolecular cross-coupling reactions to close a heterocyclic ring. The difluorinated phenyl ring can influence the reactivity of the other functional groups and can be incorporated as a key structural element in the final heterocyclic product, often imparting desirable electronic or biological properties.

Strategic Introduction of Fluorine and Alkyne Functionalities into Target Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Similarly, the alkyne functionality is a versatile handle for a wide array of chemical transformations. This compound provides a convenient platform for the strategic introduction of both these important functionalities into target molecules.

Through cross-coupling reactions involving the bromo-substituent, the entire 2,6-difluorophenylacetylene moiety can be appended to a larger molecular framework. This allows for the precise installation of a difluorinated aromatic ring and a terminal alkyne in a single step. The alkyne can then be further elaborated through various reactions, including hydration, hydrohalogenation, or cycloadditions, to introduce additional complexity and functionality.

The presence of the two ortho-fluorine atoms can also be exploited to modulate the acidity of the acetylenic proton, potentially influencing its reactivity in certain base-mediated reactions. Furthermore, the fluorine atoms can serve as reporters in ¹⁹F NMR spectroscopy, providing a valuable tool for characterizing the products of reactions involving this building block.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromo 2,6 Difluorophenylacetylene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 3-Bromo-2,6-difluorophenylacetylene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

In the ¹H NMR spectrum, the acetylenic proton typically appears as a singlet in a specific chemical shift range, indicating its unique electronic environment. The aromatic protons on the difluorobromophenyl ring exhibit splitting patterns and chemical shifts that are characteristic of their substitution pattern.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the acetylene (B1199291) group have distinct chemical shifts, as do the carbons of the aromatic ring. The carbon atoms directly bonded to the fluorine and bromine atoms show characteristic shifts due to the strong electronegativity and spin-coupling effects of these halogens.

¹⁹F NMR is a powerful technique for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The coupling between the fluorine atoms and adjacent protons or carbons can provide further structural confirmation.

| NMR Data for this compound | | :--- | :--- | | Nucleus | Chemical Shift (δ) in ppm | | ¹H | Data not currently available in published literature. | | ¹³C | Data not currently available in published literature. | | ¹⁹F | Data not currently available in published literature. |

It is important to note that specific chemical shift values and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to validate its molecular formula, C₈H₃BrF₂.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.com This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2). youtube.com

Electron ionization (EI) is a common MS technique that can cause fragmentation of the molecule. researchgate.net The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of a bromine atom, a fluorine atom, or the acetylene group.

| Mass Spectrometry Data for this compound | | :--- | :--- | | Molecular Formula | C₈H₃BrF₂ | | Molecular Weight | 215.99 g/mol | | Monoisotopic Mass | 215.942 g/mol | | Key Fragmentation Pathways | Data not currently available in published literature. |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretch of the terminal alkyne, the C≡C triple bond stretch, the aromatic C-H stretches, and the C-F and C-Br stretches. The positions of these bands can provide strong evidence for the presence of these functional groups. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum.

| Vibrational Spectroscopy Data for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Acetylenic C-H Stretch | ~3300 | | C≡C Stretch | ~2100-2260 | | Aromatic C-H Stretch | ~3000-3100 | | C-F Stretch | ~1100-1300 | | C-Br Stretch | ~500-600 |

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, forming a crystalline derivative could allow for its structural determination. This method would provide unambiguous confirmation of the connectivity of the atoms and the geometry of the molecule in the solid state.

As of the current literature search, no X-ray crystallographic data for this compound or its crystalline derivatives has been reported.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used.

For a compound like this compound, a reverse-phase HPLC method would likely be effective for purity analysis. sielc.com This would involve a non-polar stationary phase and a polar mobile phase. The retention time of the compound would be a key indicator of its identity under specific chromatographic conditions.

Gas chromatography is well-suited for the analysis of volatile compounds. rsc.org Given the likely volatility of this compound, GC could be used to determine its purity and to separate it from other volatile components. The choice of the GC column and temperature program would be critical for achieving good separation. rsc.org

| Chromatographic Methods for this compound | | :--- | :--- | | Technique | Typical Conditions | | HPLC | Column: C18 reverse-phase. nih.govMobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com | | GC | Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17). Carrier Gas: Helium or Nitrogen. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Future Research Directions and Emerging Methodologies in 3 Bromo 2,6 Difluorophenylacetylene Chemistry

Development of Sustainable Synthetic Approaches for 3-Bromo-2,6-difluorophenylacetylene

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. sabangcollege.ac.inrsc.org The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org For this compound, future research will likely focus on moving away from traditional synthetic paradigms that may involve harsh reagents or generate significant waste streams.

Key areas for development include:

Catalytic Systems: Shifting from stoichiometric reagents to highly selective catalytic alternatives is a cornerstone of green chemistry. acs.org Research into novel catalysts (e.g., copper, palladium) with higher turnover numbers and selectivity for the synthesis and subsequent reactions of this compound can reduce metal waste and improve atom economy.

Safer Reagents and Solvents: The development of synthetic protocols that utilize greener solvent alternatives to traditional chlorinated or aprotic polar solvents is crucial. Furthermore, exploring less hazardous brominating agents or alternative synthetic strategies that install the bromo and ethynyl (B1212043) groups with higher efficiency and safety will be a significant step forward.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Approach Sustainable Future Approach
Reagents Often stoichiometric, may use hazardous materials. Catalytic, use of renewable or less toxic reagents.
Solvents Use of chlorinated or volatile organic compounds (VOCs). Benign solvents (water, ethanol) or solvent-free conditions.
Energy Often requires high temperatures and long reaction times. Energy-efficient processes, possibly at ambient temperature.
Waste Can generate significant by-products and waste. High atom economy, minimal waste generation.
Derivatization May require multiple protection/deprotection steps. Use of selective catalysts to avoid protecting groups.

Exploration of Flow Chemistry and Continuous Processing for Reactions Involving this compound

Flow chemistry, the process of performing chemical reactions in a continuously flowing stream, offers a powerful alternative to traditional batch production. ltf-gmbh.com This technology provides significant advantages in process safety, quality control, and scalability, making it an ideal platform for the synthesis and transformation of valuable intermediates like this compound. ltf-gmbh.comresearchgate.net

The application of flow chemistry can address several challenges:

Enhanced Safety: Reactions involving highly reactive intermediates or exothermic processes can be managed more safely in flow reactors due to the small reaction volume at any given time. ltf-gmbh.comresearchgate.net

Precise Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. ltf-gmbh.comnih.gov

Automation and Integration: Continuous processing enables the seamless integration of multiple reaction steps, purifications, and real-time analysis, significantly shortening production timelines. nih.govmdpi.com

Future research could focus on developing a continuous flow synthesis of this compound itself, or using it as a starting material in multi-step flow sequences to generate complex target molecules.

Table 2: Potential Flow Chemistry Applications

Reaction Type Batch Processing Challenges Flow Chemistry Advantages
Sonogashira Coupling Exothermic, potential for catalyst deactivation. Superior heat transfer, improved catalyst longevity.
Lithiation/Grignard Requires very low temperatures, difficult to scale. Precise temperature control, safe handling of unstable organometallics.
Azide-Alkyne Cycloaddition Potential thermal hazards with organic azides. Minimized reaction volume enhances safety.
Photochemical Reactions Poor light penetration in large batch reactors. High surface-area-to-volume ratio ensures uniform light exposure.

Investigation of Biocatalytic Transformations and Green Chemistry Applications

Biocatalysis, the use of natural catalysts like enzymes, offers remarkable specificity and operates under mild, environmentally benign conditions (e.g., in water at ambient temperature). acs.org While the application of biocatalysis to highly fluorinated, non-natural substrates like this compound is a nascent field, it represents a significant frontier in green chemistry.

Potential research directions include:

Enzyme-Mediated Synthesis: Exploring the use of enzymes for the synthesis of precursors to this compound. For instance, enzymatic resolution could provide enantiomerically pure intermediates.

Selective Transformations: Investigating enzymes that can perform selective transformations on the this compound molecule, such as regioselective hydration of the alkyne or hydroxylation of the aromatic ring, without the need for protecting groups.

Directed Evolution: Employing directed evolution to engineer enzymes with tailored activity and stability for reactions involving fluorinated aromatic compounds, thereby creating novel biocatalytic pathways. The use of plant extracts for nanoparticle synthesis is another area of green chemistry that highlights the move towards more sustainable chemical processes. sabangcollege.ac.in

Advances in Photocatalysis and Electrochemistry Applied to this compound

Photocatalysis and electrochemistry use light and electricity, respectively, to drive chemical reactions. These methods are powerful tools for activating stable molecules and forming challenging chemical bonds under mild conditions.

Photocatalysis: Visible-light photocatalysis can enable novel transformations. For this compound, this could involve the selective activation of the C-Br bond for cross-coupling reactions, radical additions to the alkyne, or C-H functionalization of the aromatic ring. Immobilizing molecular photocatalysts on solid supports is a strategy that combines the benefits of homogeneous and heterogeneous catalysis. beilstein-journals.org

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction. The electrochemical reduction of the C-Br bond in this compound could generate reactive intermediates for subsequent coupling or cyclization reactions. rsc.org This approach avoids the use of stoichiometric metallic reducing agents, aligning with green chemistry principles.

Integration of Advanced Computational Modeling and Machine Learning for Reaction Prediction and Optimization

The synergy between experimental chemistry and computational tools is accelerating the pace of discovery. Advanced computational modeling and machine learning are poised to play a transformative role in the chemistry of this compound.

Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of this compound. acs.org These calculations can predict reaction pathways, elucidate mechanisms, and rationalize selectivity, guiding experimental design and saving significant laboratory time. For example, modeling can help understand the relative reactivity of the C-Br bond versus the alkyne moiety in different chemical environments. Studies on related molecules like 2,6-difluorophenylacetylene have already utilized ab initio calculations to investigate intermolecular interactions. researchgate.net

Machine Learning (ML): ML algorithms can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. nips.ccarxiv.org For this compound, an ML model could be trained to predict the success of a given cross-coupling reaction based on the catalyst, ligands, and solvents used. This predictive power can dramatically reduce the number of experiments needed for process optimization. neurips.ccresearchgate.net

Table 3: Computational and Machine Learning Applications

Methodology Application for this compound Expected Outcome
DFT Calculations Modeling transition states for various reaction pathways. Understanding reaction mechanisms and predicting product selectivity.
Molecular Dynamics Simulating interactions with solvents or catalysts. Insight into solvation effects and catalyst behavior.
Machine Learning Predicting reaction yields and optimal conditions. Accelerated process optimization and reduced experimental workload. nips.cc
Retrosynthesis Algorithms Proposing novel synthetic routes. Discovery of new, more efficient pathways to complex derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.